Tert-butylbenzene

Description

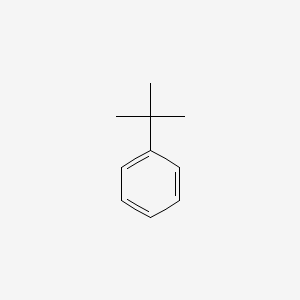

Structure

3D Structure

Properties

IUPAC Name |

tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZKOQUCBOVLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047138 | |

| Record name | tert-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | t-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

169.1 °C | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

140 °F (60 °C) OPEN CUP | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C. | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8669 @ 20 °C/4 °C | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.62 (Air= 1) | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C | |

| Record name | t-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

98-06-6 | |

| Record name | tert-Butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R2NME7S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-57.8 °C | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butylbenzene: Synthesis, Properties, and Applications for Researchers

Abstract: This technical guide provides a comprehensive overview of tert-butylbenzene (TBB), a significant aromatic hydrocarbon in various research and industrial applications. It details the primary synthesis methodologies, with a focus on Friedel-Crafts alkylation, and presents a consolidated experimental protocol. The guide also summarizes the key physical, chemical, and spectroscopic properties of TBB in structured tables for easy reference. Furthermore, it explores the compound's chemical reactivity and its applications in polymer science and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Visual diagrams of the reaction mechanism and experimental workflow are provided to enhance understanding. This document is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this compound.

Properties of this compound

This compound is a colorless, flammable liquid with a distinct aromatic odor.[1] Its structure consists of a benzene ring substituted with a bulky tert-butyl group, which significantly influences its physical properties and chemical reactivity.[2][3] It is nearly insoluble in water but miscible with common organic solvents like ethanol, ether, and benzene.[1][2][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molecular Weight | 134.22 g/mol | [1][5] |

| CAS Number | 98-06-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.867 g/mL at 25 °C | |

| 0.8669 g/cm³ at 20 °C | [5] | |

| Melting Point | -58 °C to -57.8 °C | [5] |

| Boiling Point | 169 °C to 169.1 °C | [5] |

| Flash Point | 34.4 °C (93.9 °F) | [2] |

| 60 °C (140 °F) (Open cup) | [5] | |

| Autoignition Temp. | 450 °C (842 °F) | [2] |

| Vapor Pressure | 4.79 mmHg at 37.7 °C | |

| 2.2 mmHg | [5] | |

| Vapor Density | 3.16 (vs. air) | |

| 4.62 (Air=1) | [5] | |

| Refractive Index | n20/D 1.492 | [4] |

| Water Solubility | Insoluble; ~0.03 g/L at 20 °C | [1][2] |

| log Kow (Octanol/Water) | 4.11 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ and CCl₄. | [6][7] |

| ¹³C NMR | Spectra available. | [6] |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 134. Key fragments: 119 (base peak), 91. | [5][8] |

| Infrared (IR) | Spectra available from various sources. | [9] |

Synthesis of this compound

The most common and established method for synthesizing this compound is the Friedel-Crafts alkylation of benzene.[1] This electrophilic aromatic substitution reaction typically involves reacting benzene with an alkylating agent such as isobutylene, tert-butyl alcohol, or tert-butyl chloride, in the presence of a Lewis acid catalyst.[1][10] Anhydrous aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation.[10][11] The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, which minimizes the potential for carbocation rearrangement that can occur with primary alkyl halides.[10][11]

Reaction Mechanism: Friedel-Crafts Alkylation

The mechanism for the Friedel-Crafts alkylation of benzene with tert-butyl chloride proceeds in three main steps:

-

Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with tert-butyl chloride to form a highly reactive tert-butyl carbocation.[11][12]

-

Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the tert-butyl carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion.[11][13]

-

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst, yielding the final product, this compound.[11]

Caption: Mechanism of Friedel-Crafts Alkylation of Benzene.

Detailed Experimental Protocol

This protocol details the laboratory synthesis of this compound via Friedel-Crafts alkylation of benzene with tert-butyl chloride.

Materials:

-

Benzene (dry), 175 mL

-

Anhydrous aluminum chloride (AlCl₃), 50 g

-

tert-Butyl chloride, 50 g

-

Ice

-

Cold water

-

Diethyl ether

-

Anhydrous calcium chloride (CaCl₂)

-

Concentrated Hydrochloric Acid (for prep of t-BuCl)

-

tert-Butyl alcohol (for prep of t-BuCl)

Equipment:

-

1 L round-bottom flask with a long neck

-

Mechanical stirrer

-

Dropping funnel

-

Three-way addition tube

-

Salt-ice bath

-

Steam distillation apparatus

-

Separatory funnel

-

Fractionating column

Procedure:

-

Preparation of tert-Butyl Chloride (Optional, if not available):

-

In a separatory funnel, vigorously shake a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid for 10 minutes.

-

Allow the layers to separate completely.

-

Separate the upper layer of tert-butyl chloride, dry it over anhydrous calcium chloride, and purify by distillation. The boiling point of tert-butyl chloride is 50-51 °C.

-

-

Reaction Setup:

-

Set up a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

-

Introduce 50 g of anhydrous aluminum chloride and 175 mL of dry benzene into the reaction flask.

-

Place 50 g of tert-butyl chloride into the dropping funnel.

-

Cool the reaction flask in a salt-ice bath to maintain a temperature of 0-5 °C.[10]

-

-

Alkylation Reaction:

-

While stirring, add 2-3 mL of tert-butyl chloride from the dropping funnel to the benzene-AlCl₃ mixture.

-

Continue to add the remaining tert-butyl chloride dropwise over a period of approximately 6 hours, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.

-

-

Work-up and Purification:

-

Decompose the intermediate product by slowly adding 150-200 g of crushed ice to the reaction flask while maintaining external cooling and stirring.

-

Add 50-100 mL of cold water to complete the decomposition.

-

Perform steam distillation on the reaction mixture to separate the organic layer.

-

Collect the distillate and separate the upper organic layer containing benzene and this compound.

-

Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine the organic layer and the ether extracts, and dry them thoroughly over anhydrous calcium chloride.

-

Perform fractional distillation twice using a fractionating column. Collect the fraction boiling between 164-168 °C. The pure product has a boiling point of 167 °C. The expected yield is 35-45 g.

-

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for this compound synthesis.

Chemical Reactivity and Applications

The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.[14] However, the large steric bulk of the tert-butyl group often favors substitution at the less hindered para position.[11]

Applications in Research and Industry

This compound serves as a crucial intermediate and building block in various fields:

-

Polymer Chemistry: It is used as a crosslinking agent to enhance the mechanical properties, thermal stability, and solvent resistance of polymers by creating a three-dimensional network between polymer chains.[1][15] It can also be used as a specialized solvent for certain resins.[15][16]

-

Pharmaceutical and Agrochemical Synthesis: TBB is a valuable intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][16][17] The tert-butyl group can be incorporated into drug candidates to modify properties such as solubility and biological activity.[18] For instance, it has been used in strategies to create soluble β-sheet polypeptides for potential use in biomaterials and drug delivery.[19]

-

Organic Synthesis: It serves as a starting material for the synthesis of other substituted aromatic compounds. For example, nitration of this compound yields primarily 4-nitro-tert-butylbenzene.[14] It is also a precursor for producing 1,4-di-tert-butylbenzene.[11][20]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is incompatible with strong oxidizing agents.[16] The reaction to synthesize this compound, particularly the Friedel-Crafts alkylation, produces hydrogen chloride gas and should be performed in a well-ventilated fume hood.[11] Users should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(98-06-6) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(98-06-6) MS [m.chemicalbook.com]

- 9. Benzene, tert-butyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. cerritos.edu [cerritos.edu]

- 12. aklectures.com [aklectures.com]

- 13. Among the following reactions (s), which gives (give) tert-butyl benzene .. [askfilo.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound | 98-06-6 [chemicalbook.com]

- 17. This compound, 99% 98-06-6 India [ottokemi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Chemical Reactions and Mechanisms of Tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactions and mechanisms associated with tert-butylbenzene. The unique steric and electronic properties of the tert-butyl group significantly influence the reactivity and regioselectivity of transformations involving the aromatic ring and its alkyl substituent. This document details key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction mechanisms and workflows.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is activated towards electrophilic attack due to the electron-donating inductive effect of the tert-butyl group. However, the most defining characteristic of its reactivity in EAS is the profound steric hindrance exerted by the bulky tert-butyl group. This steric bulk strongly disfavors substitution at the ortho positions, leading to a high degree of para selectivity in most cases.

Caption: Logical flow of tert-butyl group effects in EAS.

The general mechanism for the electrophilic aromatic substitution of this compound proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

Caption: General mechanism of electrophilic aromatic substitution.

Nitration

Nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction exhibits high selectivity for the para position.

Caption: Generation of the nitronium ion electrophile.

Table 1: Quantitative Data for the Nitration of this compound

| Reagents | Temperature (°C) | % Ortho | % Meta | % Para | Yield (%) | Reference |

| HNO₃, H₂SO₄ | Not specified | 12 | 8.5 | 79.5 | Not specified | [1] |

| HNO₃, H₂SO₄ | Not specified | 16 | 8 | 75 | Not specified |

Experimental Protocol: Synthesis of 1-tert-Butyl-4-nitrobenzene [2]

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a predetermined amount of concentrated sulfuric acid.

-

To this, add this compound dropwise while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the this compound/sulfuric acid mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice and extract the organic products with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The product can be purified by vacuum distillation or recrystallization.[3]

Halogenation

Halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) also yields predominantly the para isomer.

Table 2: Quantitative Data for the Halogenation of this compound

| Reagent | Conditions | % Ortho | % Meta | % Para | Reference |

| Br₂ | 85% Acetic Acid, 25°C | 1.20 | 1.47 | 97.3 | [4] |

| Cl₂ | 99.9% Acetic Acid, 25°C | 21.5 | 2.29 | 76.2 | [4] |

Experimental Protocol: Bromination of this compound [2]

-

Dissolve this compound in a suitable inert solvent (e.g., carbon tetrachloride) in a flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron filings.

-

From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a dilute solution of sodium thiosulfate to remove excess bromine, then with water, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation. The resulting p-bromo-tert-butylbenzene can be further purified by vacuum distillation.

Friedel-Crafts Reactions

Acylation: The Friedel-Crafts acylation of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a highly efficient method for synthesizing para-substituted alkyl aryl ketones. The reaction is generally free from the polysubstitution issues that can plague Friedel-Crafts alkylations.

Caption: Generation of the acylium ion electrophile.

Table 3: Quantitative Data for the Friedel-Crafts Acylation of this compound

| Acylating Agent | Catalyst | Solvent | Product | Yield (%) |

| Acetyl Chloride | AlCl₃ | Carbon Tetrachloride | 4'-tert-Butylacetophenone | ~95% (based on crude weight) |

Experimental Protocol: Synthesis of 4'-tert-Butylacetophenone

-

To a suspension of 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride, add 302 g (3.85 mol) of acetyl chloride over 1 hour while maintaining the temperature below 10°C with vigorous stirring.[5]

-

Subsequently, add 469 g (3.5 mol) of this compound to the reaction mixture over a period of 3 hours, keeping the temperature below 5°C.[5]

-

After the addition is complete, stir the mixture for an additional hour without cooling.[5]

-

Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.[5]

-

Separate the organic phase, wash it to neutrality, and dry it.[5]

-

Distill off the solvent to obtain the crude product. Further purification can be achieved by vacuum distillation.[5]

Alkylation: Further alkylation of this compound is possible. Due to the activating nature of the alkyl group, polyalkylation can be an issue. However, using specific conditions, the reaction can be controlled to favor the dialkylated product.

Table 4: Quantitative Data for the Friedel-Crafts Alkylation of this compound

| Alkylating Agent | Catalyst | Temperature (°C) | Product | Yield (%) |

| tert-Butyl Chloride | AlCl₃ | 0 | 1,4-di-tert-butylbenzene | 73 |

Experimental Protocol: Synthesis of 1,4-di-tert-butylbenzene [5]

-

Rinse a 100 mL three-neck flask with nitrogen.

-

Add 1.34 g (1.54 mL, 10.0 mmol) of this compound and 1.85 g (2.10 mL, 20.0 mmol) of tert-butyl chloride to the flask.

-

Cool the mixture to 0°C in an ice/sodium chloride bath with strong stirring.

-

Add 200 mg of anhydrous aluminum chloride. A solid light-yellow reaction mixture will form.

-

Remove the cooling bath and immediately work up the reaction mixture.

-

Work-up involves quenching with water, extraction with an organic solvent, washing, drying, and evaporating the solvent. The product crystallizes under the reaction conditions, which helps prevent further alkylation.[5]

Sulfonation

Sulfonation of this compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid produces 4-tert-butylbenzenesulfonic acid. The reaction is reversible and can be subject to isomerization and dealkylation under harsh conditions.

Caption: Generation of the sulfur trioxide electrophile.

Table 5: Isomer Distribution in the Sulfonation of this compound

| Sulfonating Agent | Temperature (°C) | % Para-isomer | % Meta-isomer |

| 98.5% H₂SO₄ | 25 | 82 ± 2 | 18 ± 2 |

Experimental Protocol: Preparation of 4-tert-butylbenzenesulfonic Acid

-

To 40 g of this compound in a round-bottomed flask, slowly add 45 mL of fuming sulfuric acid (15% SO₃) over 20 minutes, maintaining the temperature below 25°C with frequent shaking.

-

After the addition, slowly heat the mixture to 80°C with constant stirring until the oily layer of this compound is completely dissolved.

-

Pour the reaction mixture into 300 mL of water.

-

Partially neutralize the acid by carefully adding 15 g of sodium bicarbonate.

-

Filter the solution to remove any char.

-

To precipitate the sodium salt of the product, add 30 g of sodium chloride and heat until it dissolves.

-

Cool the solution thoroughly in an ice bath to crystallize the product.

-

Collect the crystalline sodium 4-(tert-butyl)benzenesulfonate by filtration and wash it with a saturated solution of sodium chloride.

Side-Chain Reactions

The tert-butyl group on the benzene ring is notably unreactive under conditions that typically affect other alkylbenzenes.

Oxidation

This compound is resistant to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄). This is because it lacks a benzylic hydrogen atom, which is required for the initiation of the oxidation reaction at the benzylic position.

Benzylic Bromination

Similarly, this compound does not undergo benzylic bromination with N-bromosuccinimide (NBS) under radical conditions. The mechanism of this reaction involves the formation of a resonance-stabilized benzylic radical, which cannot be formed from this compound due to the absence of a benzylic C-H bond.[6][7]

Caption: A typical experimental workflow for EAS reactions.

Other Reactions

Pyrolysis

Under high-temperature conditions (530-650°C), this compound undergoes pyrolysis. The dominant initial decomposition pathway is the dissociation of the benzylic C-C bond, leading to the formation of a benzyl radical and a tert-butyl radical, or isobutylene and a phenyl radical. This initiates a complex series of radical reactions, yielding products such as benzene, toluene, styrene, cumene, and various small hydrocarbons.[8]

Dealkylation

As mentioned in the context of sulfonation, the tert-butyl group can be removed from the aromatic ring under strong acidic conditions, a process known as dealkylation or des-tert-butylation. This typically occurs at higher temperatures and acid concentrations.

Conclusion

The chemistry of this compound is dominated by electrophilic aromatic substitution, which is characterized by a strong preference for substitution at the para position due to the steric hindrance of the tert-butyl group. This predictable regioselectivity makes this compound a valuable starting material in organic synthesis for the preparation of para-substituted benzene derivatives. Its side chain is notably robust and unreactive towards common benzylic oxidation and halogenation conditions, a feature that can be exploited in multi-step synthetic sequences. Understanding these reaction patterns and mechanisms is crucial for the effective utilization of this compound in research and development, particularly in the fields of materials science and drug discovery.

References

- 1. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Buy 1-tert-Butyl-4-nitrobenzene | 3282-56-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Tert-Butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tert-butylbenzene, a common building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals that are characteristic of its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~1.31 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 MHz or 400 MHz spectrometer.[1][2] A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired at room temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151.1 | Quaternary aromatic carbon (C-1) |

| ~128.2 | Ortho/Meta aromatic carbons (C-2, C-6 / C-3, C-5) |

| ~125.4 | Para aromatic carbon (C-4) |

| ~34.5 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~31.4 | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75 MHz or 100 MHz.[3] The sample is prepared in the same manner as for ¹H NMR spectroscopy, using deuterated chloroform (CDCl₃) as the solvent. The spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for aromatic C-H bonds and the alkyl C-H bonds of the tert-butyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2965-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |

| ~1365 | Strong | C-H bend (tert-butyl) |

| 760-740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocol: The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] A thin film of the neat liquid is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, the spectrum can be recorded in the gas phase.[6] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a characteristic base peak resulting from the loss of a methyl group.

Table 4: Major Fragments in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 134 | ~30 | [M]⁺ (Molecular ion) |

| 119 | 100 | [M-CH₃]⁺ (Base peak) |

| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[1][7][8] The sample is introduced into the ion source, which is typically heated to 150-220°C.[7] The molecules are bombarded with electrons at an energy of 70 eV.[7][9] The resulting ions are then separated by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR [m.chemicalbook.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzene, tert-butyl- [webbook.nist.gov]

- 7. This compound(98-06-6) MS [m.chemicalbook.com]

- 8. Benzene, tert-butyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylbenzene is an aromatic hydrocarbon with a tert-butyl group substituting one hydrogen atom on the benzene ring. This bulky substituent significantly influences the compound's physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding.

Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] The presence of the bulky tert-butyl group affects its melting and boiling points, as well as its solubility and density.

Summary of Physical Properties

| Property | Value | Units | Conditions |

| Melting Point | -57.8 to -58 | °C | 1 atm |

| Boiling Point | 169 to 169.1 | °C | 1 atm |

| Density | 0.8669 | g/cm³ | at 20°C |

| Solubility in Water | 29.5 | mg/L | at 25°C |

| Vapor Pressure | 2.2 | mmHg | at 25°C |

| Refractive Index | 1.492 | nD | at 20°C |

| Flash Point | 44 - 60 | °C | closed cup |

| Autoignition Temperature | 445 - 450 | °C | 1 atm |

Experimental Protocols for Determining Physical Properties

Melting Point Determination (for solidified this compound):

-

Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes.

-

Procedure:

Boiling Point Determination:

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

Density Measurement:

-

Apparatus: Pycnometer or a vibrating tube densimeter.

-

Procedure (using a pycnometer):

-

The mass of the empty, clean, and dry pycnometer is determined.

-

The pycnometer is filled with this compound, and its mass is measured.

-

The volume of the pycnometer is determined using a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the this compound by its volume.

-

Solubility Determination in Water:

-

Apparatus: Gas chromatograph (GC).

-

Procedure:

-

A saturated solution of this compound in water is prepared at a constant temperature (e.g., 25°C).

-

The concentration of this compound in the aqueous phase is determined using gas chromatography.[6]

-

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the aromatic ring and the bulky tert-butyl substituent. The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. However, its significant steric hindrance directs incoming electrophiles predominantly to the para position.

Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution of this compound involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Key Reactions:

-

Nitration: The reaction with a mixture of nitric acid and sulfuric acid primarily yields 1-tert-butyl-4-nitrobenzene.

-

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromination yields mainly 1-bromo-4-tert-butylbenzene.

-

Friedel-Crafts Alkylation: Further alkylation of this compound, for instance with tert-butyl chloride and a Lewis acid catalyst like aluminum chloride, produces 1,4-di-tert-butylbenzene.[7]

-

Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst gives the para-acylated product.

Experimental Protocols for Key Reactions

Friedel-Crafts Alkylation of Benzene to Synthesize this compound:

-

Materials: Benzene, tert-butyl chloride, anhydrous aluminum chloride.

-

Procedure:

-

Anhydrous aluminum chloride is added to an excess of dry benzene in a flask equipped with a stirrer and a dropping funnel, cooled in an ice bath.

-

tert-Butyl chloride is added dropwise to the stirred mixture while maintaining a low temperature (0-5°C).

-

After the addition is complete, the mixture is stirred for an additional hour.

-

The reaction is quenched by slowly adding ice and then water.

-

The organic layer is separated, washed, dried, and purified by distillation to yield this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Nitration of this compound:

-

Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

This compound is dissolved in concentrated sulfuric acid and cooled in an ice bath.

-

A nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise while keeping the temperature low.[8]

-

The reaction mixture is stirred and then poured onto crushed ice.

-

The solid product (1-tert-butyl-4-nitrobenzene) is collected by filtration, washed, and can be purified by recrystallization.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Summary of Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Singlet at ~1.3 ppm (9H, -C(CH₃)₃), Multiplet at ~7.1-7.4 ppm (5H, aromatic protons).[9] |

| ¹³C NMR | Signal at ~31 ppm (-C(CH₃)₃), Signal at ~34 ppm (-C(CH₃)₃), Signals in the aromatic region ~125-151 ppm.[10] |

| IR Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-3000 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹.[11] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 134. Base peak at m/z = 119, corresponding to the loss of a methyl group ([M-15]⁺).[12][13] |

Interpretation of Spectroscopic Data

-

¹H NMR: The distinct singlet for the nine equivalent protons of the tert-butyl group and the multiplet for the five aromatic protons are characteristic features.

-

¹³C NMR: The spectrum shows the quaternary carbon and the methyl carbons of the tert-butyl group, along with the distinct signals for the substituted and unsubstituted carbons of the benzene ring.

-

IR Spectrum: The spectrum displays characteristic absorption bands for both the aromatic ring and the aliphatic tert-butyl group.

-

Mass Spectrum: The molecular ion peak confirms the molecular weight. The prominent peak at m/z 119 is due to the formation of the stable benzylic carbocation after the loss of a methyl radical, a typical fragmentation pattern for tert-butyl substituted aromatics.[12]

Conclusion

This compound exhibits a unique combination of physical and chemical properties stemming from its molecular structure. Its well-defined reactivity, particularly in electrophilic aromatic substitution, makes it a versatile building block in organic synthesis. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. cerritos.edu [cerritos.edu]

- 8. stmarys-ca.edu [stmarys-ca.edu]

- 9. This compound(98-06-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(98-06-6) 13C NMR spectrum [chemicalbook.com]

- 11. This compound(98-06-6) IR Spectrum [chemicalbook.com]

- 12. Solved 4. The following is the mass spectrum of | Chegg.com [chegg.com]

- 13. This compound(98-06-6) MS [m.chemicalbook.com]

An In-depth Technical Guide to tert-Butylbenzene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylbenzene, a mono-substituted aromatic hydrocarbon, serves as a crucial intermediate and building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] Its unique structural conformation, characterized by a bulky tert-butyl group attached to a benzene ring, imparts distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and established synthetic protocols for this compound, tailored for a technical audience in research and development.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C₁₀H₁₄.[2][3] Its structure consists of a benzene ring where one hydrogen atom is substituted by a tert-butyl group.[2] The presence of the sterically demanding tert-butyl group influences the molecule's reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 98-06-6[2]

-

Other Names: (1,1-Dimethylethyl)benzene, 2-Methyl-2-phenylpropane[3][4]

-

SMILES: CC(C)(C)c1ccccc1

-

InChI: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3

Physicochemical Properties

This compound is a colorless, flammable liquid with a characteristic aromatic odor.[2][5] It is nearly insoluble in water but is miscible with common organic solvents such as ethanol, ether, and benzene.[2][6] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄ | [2][3] |

| Molar Mass | 134.22 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.867 g/mL at 25 °C | [2][7] |

| Melting Point | -58 °C to -57.9 °C | [2] |

| Boiling Point | 169 °C | [2][7] |

| Flash Point | 34.4 °C (closed cup) | [2] |

| Autoignition Temperature | 450 °C | [2] |

| Refractive Index | n20/D 1.492 | [7] |

| Vapor Pressure | 4.79 mmHg at 37.7 °C | [7] |

| Vapor Density | 3.16 (vs air) | [7] |

| Solubility in Water | Insoluble | [2][8] |

| Solubility in Organic Solvents | Miscible | [2][8] |

Experimental Protocols: Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.[5] This electrophilic aromatic substitution reaction typically employs an alkylating agent such as isobutene or tert-butyl chloride and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5]

Synthesis via Friedel-Crafts Alkylation using tert-Butyl Chloride

This protocol details the synthesis of this compound from benzene and tert-butyl chloride.

Materials:

-

Benzene (dry)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Cold water

-

Diethyl ether

-

Anhydrous calcium chloride (CaCl₂) or other suitable drying agent

-

Concentrated hydrochloric acid (for preparation of tert-butyl chloride, if needed)

-

tert-Butyl alcohol (for preparation of tert-butyl chloride, if needed)

Equipment:

-

Round-bottom flask with a mechanical stirrer and dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus with a fractionating column

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Preparation of tert-Butyl Chloride (if not commercially available):

-

In a separatory funnel, vigorously shake a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid for 10 minutes.

-

Allow the layers to separate completely. The lower acid layer should be clear.

-

Separate the upper layer of tert-butyl chloride and dry it over anhydrous calcium chloride.

-

Purify the tert-butyl chloride by distillation, collecting the fraction boiling at 50-51 °C.

-

-

Friedel-Crafts Alkylation:

-

In a 1-liter long-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 175 mL of dry benzene and 50 g of anhydrous aluminum chloride.

-

Cool the flask in an ice-salt bath to a temperature of 0-5 °C while stirring.

-

Slowly add 50 g of tert-butyl chloride dropwise from the dropping funnel over a period of 6 hours, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional hour.

-

-

Work-up and Purification:

-

While maintaining external cooling and stirring, slowly add 150-200 g of crushed ice to the reaction mixture in small portions to decompose the intermediate complex.

-

Add 50-100 mL of cold water to complete the decomposition.

-

Transfer the mixture to a larger flask and perform steam distillation.

-

Separate the upper organic layer containing benzene and this compound.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ethereal extracts and dry them thoroughly over anhydrous calcium chloride.

-

Perform fractional distillation twice using a fractionating column. Collect the fraction boiling between 164-168 °C. The pure product has a boiling point of 167 °C. The expected yield is 35-45 g.

-

Logical and Experimental Workflows

The synthesis of this compound via Friedel-Crafts alkylation follows a well-defined experimental workflow, which can be visualized to delineate the key stages of the process.

Caption: Workflow for the synthesis of this compound.

Spectral Data

Characterization of this compound is typically performed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group and multiplets for the aromatic protons.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the aromatic carbons.[10]

-

Mass Spectrometry: The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching in the aromatic ring and the alkyl group, as well as bands for aromatic C=C stretching.[4]

Applications in Research and Development

This compound is a valuable starting material and intermediate in organic synthesis. Its applications include:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules in the pharmaceutical and agrochemical industries.[1]

-

Polymer Chemistry: It can be used in the synthesis of polymers and as a crosslinking agent.[5]

-

Solvent: Due to its physical properties, it can be used as a solvent for certain resins.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, physicochemical properties, and synthesis of this compound. The provided experimental protocol for Friedel-Crafts alkylation offers a robust method for its laboratory-scale preparation. The unique structural features and reactivity of this compound make it a versatile and important compound for professionals in chemical research and drug development.

References

- 1. This compound, 99% 98-06-6 India [ottokemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, tert-butyl- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound [drugfuture.com]

- 7. This compound | 98-06-6 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(98-06-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Solubility of tert-Butylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-butylbenzene in a variety of common organic solvents. Due to its nature as a nonpolar aromatic hydrocarbon, this compound generally exhibits high solubility in solvents of similar polarity. This guide summarizes available quantitative data, details relevant experimental protocols for solubility determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, a nonpolar molecule, its solubility behavior is largely governed by the principle of "like dissolves like." This means it will dissolve most readily in nonpolar organic solvents. Factors influencing its solubility include the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

While widely cited as being miscible with many organic solvents, detailed quantitative solubility data for this compound across a broad range of solvents and temperatures is not extensively consolidated in readily available literature. Miscibility implies that the two substances are soluble in each other in all proportions. For practical purposes in many laboratory and industrial settings, this compound is considered miscible with common nonpolar and moderately polar organic solvents.

The following table summarizes the qualitative and, where available, quantitative solubility of this compound in various organic solvents. It is important to note that for many solvent systems, the term "miscible" is used in the literature, indicating complete solubility.

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Quantitative Data (at specified temperature) |

| Alcohols | Methanol | 67-56-1 | Soluble | Data not readily available |

| Ethanol | 64-17-5 | Very Soluble[1] | Miscible[1] | |

| Propan-2-ol (Isopropanol) | 67-63-0 | Soluble | Data not readily available | |

| Butan-1-ol | 71-36-3 | Soluble | Data not readily available | |

| Ketones | Acetone (Propan-2-one) | 67-64-1 | Miscible[1] | Miscible[1] |

| Methyl Ethyl Ketone (Butan-2-one) | 78-93-3 | Soluble | Data not readily available | |

| Ethers | Diethyl Ether | 60-29-7 | Miscible[1] | Miscible[1] |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | Data not readily available | |

| Hydrocarbons | Hexane | 110-54-3 | Soluble[2] | Data not readily available |

| Cyclohexane | 110-82-7 | Soluble | Data not readily available | |

| Benzene | 71-43-2 | Miscible[1][3] | Miscible[1][3] | |

| Toluene | 108-88-3 | Soluble[2] | Data not readily available | |

| Halogenated Hydrocarbons | Chloroform | 67-66-3 | Soluble[2] | Data not readily available |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the properties of the solute and solvent.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining equilibrium solubility.[4][5][6]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container. The container is then placed in a thermostatically controlled shaker or stirrer to maintain a constant temperature and ensure thorough mixing. The mixture is agitated for a sufficient period to allow it to reach equilibrium, which should be confirmed by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the mixture is allowed to stand at a constant temperature for a period to allow the undissolved solute to settle.

-

Sample Collection: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The collected sample is placed in a pre-weighed container, and the solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the dissolved this compound.

-

Mass Determination: The container with the this compound residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction (χ).

Spectroscopic Method

Spectroscopic methods, such as UV-Vis spectrophotometry, can also be used for solubility determination, particularly for compounds that absorb light in the ultraviolet or visible range.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the desired organic solvent. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Sample Collection and Dilution: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Sample Analysis: The absorbance of the diluted solution is measured at the same λmax used for the standards.

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution is then calculated by accounting for the dilution factor. This concentration represents the solubility of this compound.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: A general workflow for the experimental determination of solubility.

Signaling Pathways and Molecular Interactions

The dissolution of this compound in an organic solvent is a physical process driven by intermolecular forces rather than a biological signaling pathway. The primary interactions involved are van der Waals forces, specifically London dispersion forces. The bulky, nonpolar tert-butyl group and the aromatic ring of this compound interact favorably with the nonpolar alkyl or aromatic parts of the solvent molecules. In the case of polar solvents, the solubility is determined by the balance between the disruption of the solvent's intermolecular forces (like hydrogen bonding in alcohols) and the formation of new, weaker interactions between the solvent and this compound.

The following diagram illustrates the conceptual relationship of factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Environmental Fate of tert-Butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a tert-butyl group.[1] It serves as a solvent and an intermediate in various industrial syntheses.[2] Its introduction into the environment, whether through industrial discharge or accidental spills, necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation, and toxicity of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | [2] |

| Molecular Weight | 134.22 g/mol | [2] |

| Physical State | Colorless liquid | [2] |

| Melting Point | -57.8 °C | [2] |

| Boiling Point | 169.1 °C | [2] |

| Density | 0.8669 g/cm³ at 20 °C | [2] |

| Water Solubility | 29.5 mg/L at 25 °C | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 4.11 | [2] |

| Vapor Pressure | 2.2 mmHg at 25 °C | [2] |

| Henry's Law Constant | 1.32 x 10⁻² atm·m³/mol (estimated) | [2] |

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process in the environmental attenuation of this compound. It can be degraded by microorganisms under both aerobic and anaerobic conditions.

-

Anaerobic Biodegradation: Under anoxic conditions, the degradation of this compound is significantly slower. The degradation pathways are less understood but are thought to involve different enzymatic reactions compared to aerobic pathways. Studies on analogous compounds suggest that anaerobic degradation can occur under nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions.[5][6][7]

Photodegradation

Photodegradation involves the breakdown of a chemical by light energy. This compound does not absorb UV radiation at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[2] Therefore, direct photolysis in water is not expected to be a significant degradation pathway.

However, indirect photodegradation can occur through reactions with photochemically produced reactive species in the atmosphere and water, such as hydroxyl radicals (•OH). The estimated half-life for the vapor-phase reaction of this compound with hydroxyl radicals in the atmosphere is approximately 3 days.[2] In aqueous environments, photodegradation of related compounds like 4-tert-butylphenol has been observed, proceeding through the formation of intermediates such as 4-tert-butylcatechol.[8][9]

Hydrolysis

Hydrolysis is a chemical reaction with water. This compound lacks hydrolyzable functional groups and is therefore not expected to undergo hydrolysis in the environment.[2]

Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its volatility, solubility, and sorption characteristics.

Volatilization

With a relatively high Henry's Law constant, this compound is expected to volatilize rapidly from water surfaces.[2] The estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is 1 hour, and from a model lake is 4 days.[2] Volatilization from moist soil surfaces is also expected to be an important fate process.[2]

Adsorption and Soil Mobility

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). The estimated Koc for this compound is 1181, which suggests it has low to moderate mobility in soil.[2] Adsorption is expected to be a significant process, attenuating its movement through the soil column and reducing its bioavailability.[2]

Bioaccumulation and Bioconcentration

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, air). Bioconcentration refers specifically to uptake from water. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms.

The estimated BCF for this compound is 291.[2] This value suggests a high potential for bioconcentration in aquatic organisms. Chemicals with high BCFs can be transferred through the food web, leading to biomagnification in higher trophic level organisms.

Ecotoxicity

The ecotoxicity of this compound has been evaluated for several aquatic organisms. A summary of the available acute and chronic toxicity data is presented in Table 2.

Table 2: Ecotoxicity of this compound

| Organism | Endpoint | Value | Reference(s) |

| Fish | |||

| Leuciscus idus (Golden orfe) | 96-h LC50 | 65 mg/L | [2] |

| Pimephales promelas (Fathead minnow) | 96-h LC50 | 5.1 mg/L | [2] |

| Invertebrates | |||

| Daphnia magna (Water flea) | 48-h EC50 | 41 mg/L | [2] |

| Daphnia magna (Water flea) | 21-day Chronic NOEC (reproduction) | 0.4 mg/L | [2] |

| Algae | |||

| Pseudokirchneriella subcapitata (Green algae) | 72-h EC50 (growth inhibition) | 2.6 mg/L | [2] |

These data indicate that this compound is moderately to highly toxic to aquatic organisms, with chronic effects observed at lower concentrations than acute effects.

Experimental Protocols

The environmental fate and effects of chemicals like this compound are assessed using standardized experimental protocols, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Biodegradation: OECD 301B (CO₂ Evolution Test)

This test method evaluates the ready biodegradability of a chemical in an aerobic aqueous medium.

-

Test System: A known volume of mineral medium containing a low concentration of the test substance (as the sole organic carbon source) is inoculated with a small amount of microorganisms (e.g., from activated sludge).

-

Incubation: The system is incubated in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.

-

Measurement: The amount of carbon dioxide produced is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), calculated from the molecular formula of the test substance.

-

Endpoint: A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.

Soil Adsorption: OECD 106 (Batch Equilibrium Method)

This method determines the adsorption/desorption characteristics of a chemical in soil.

-

Test System: A known mass of soil is equilibrated with a known volume of an aqueous solution of the test substance of known concentration. A series of test vessels with different concentrations is typically used to generate a sorption isotherm.

-

Equilibration: The soil-solution slurries are agitated for a predetermined period to reach equilibrium.

-

Analysis: After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.

-

Endpoint: The soil-water distribution coefficient (Kd) is calculated for each concentration. The Koc is then derived by normalizing Kd to the organic carbon content of the soil.

Bioconcentration: OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure)

This guideline describes a flow-through method to determine the bioconcentration factor in fish.

-

Acclimation: Fish of a suitable species are acclimated to the test conditions.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days) or until a steady state is reached.

-

Depuration Phase: The fish are then transferred to clean water and the elimination of the substance from their tissues is monitored over time.

-

Analysis: The concentration of the test substance in fish tissue and in the water is measured at regular intervals during both phases.

-

Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady state to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Conclusion

This compound is a compound of moderate environmental concern. Its physicochemical properties suggest that it will partition to the atmosphere and soil/sediment. While it is not readily hydrolyzed, it is susceptible to biodegradation, particularly under aerobic conditions. Its potential for bioaccumulation in aquatic organisms is high, and it exhibits moderate to high toxicity to a range of aquatic species. This technical guide summarizes the key information on the environmental fate of this compound to aid in risk assessment and management decisions. Further research is warranted to fill data gaps, particularly concerning its anaerobic biodegradation rates and experimentally determined bioconcentration factor.

References

- 1. The Chronic Toxicity of Endocrine-Disrupting Chemical to Daphnia magna: A Transcriptome and Network Analysis of TNT Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Anaerobic degradation of a mixture of MtBE, EtBE, TBA, and benzene under different redox conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and o-Xylene in Sediment-Free Iron-Reducing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butylbenzene, a significant aromatic hydrocarbon in various scientific and industrial applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to research and development.

Chemical Identity and Synonyms

This compound is an organic compound characterized by a benzene ring substituted with a tert-butyl group.[1] Its unique structure influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[2][3]

CAS Number: 98-06-6[1][4][5][6][7]

A comprehensive list of its synonyms is provided in the table below to aid in its identification across various databases and publications.

| Synonym | Reference |

| t-Butylbenzene | [1][4][7] |

| 2-Methyl-2-phenylpropane | [5][6][7] |

| (1,1-dimethylethyl)benzene | [1][7] |

| Phenyltrimethylmethane | [7] |

| Pseudobutylbenzene | [4][7] |

| Trimethylphenylmethane | [7] |

| Benzene, tert-butyl- | [7] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and crucial for its handling, application, and process design. It is a colorless, flammable liquid with a characteristic aromatic odor.[1][2][3] It is nearly insoluble in water but miscible with many organic solvents such as hexane, benzene, and chloroform.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [1][4][7] |

| Molecular Weight | 134.22 g/mol | [1][2][4][5][6][8] |

| Density | 0.867 g/mL at 25 °C | [1][4][6] |

| Melting Point | -58 °C to -57.9 °C | [1][2][5][6] |

| Boiling Point | 169 °C | [1][2][4][5][6] |

| Flash Point | 34.4 °C (93.9 °F) to 47 °C (116.6 °F) | [1] |

| Autoignition Temperature | 450 °C (842 °F) | [1] |

| Refractive Index | n20/D 1.492 | [4][5][6] |

| Vapor Pressure | 4.79 mmHg at 37.7 °C | [4][6] |